8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one
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Overview
Description
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) are also employed . Industrial production methods may involve the use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform (CHCl3) and bases such as potassium carbonate (K2CO3). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Cancer Research: The compound and its derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer treatment.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with active residues of proteins like ATF4 and NF-kB, which are involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of inflammatory responses and promotion of neuroprotection . In cancer research, the compound inhibits CDK2/cyclin A2, resulting in altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can be compared with other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in inhibiting CDK2.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C6H5BrN4O |
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Molecular Weight |
229.03 g/mol |
IUPAC Name |
8-bromo-3-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-9-10-5-4(7)2-8-6(12)11(3)5/h2H,1H3,(H,8,12) |
InChI Key |
ZGKKPMLIELQWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=O)NC=C2Br |
Origin of Product |
United States |
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